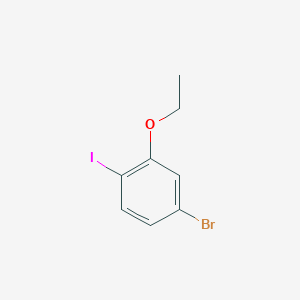

4-Bromo-2-ethoxy-1-iodobenzene

Descripción general

Descripción

4-Bromo-2-ethoxy-1-iodobenzene is an organic compound with the molecular formula C8H8BrIO. It is a derivative of benzene, where the benzene ring is substituted with bromine, iodine, and ethoxy groups. This compound is of interest in organic synthesis and various chemical research applications due to its unique reactivity and functional groups.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-ethoxy-1-iodobenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-ethoxy-1-iodobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position on the benzene ring .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by bromination and iodination reactions. These processes are optimized for high yield and purity, often using advanced catalytic systems and reaction conditions .

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-2-ethoxy-1-iodobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.

Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.

Suzuki-Miyaura Coupling: Palladium catalysts, along with bases like potassium carbonate, are used in the presence of solvents such as ethanol or toluene.

Major Products

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, in Suzuki-Miyaura coupling, the product is a biaryl compound with the ethoxy group retained on the benzene ring .

Aplicaciones Científicas De Investigación

Organic Synthesis

4-Bromo-2-ethoxy-1-iodobenzene serves as an important intermediate in organic synthesis. Its unique structure allows for various substitution reactions, making it a valuable building block for the synthesis of more complex molecules.

Key Reactions:

- Nucleophilic Substitution: The presence of both bromine and iodine atoms makes this compound suitable for nucleophilic substitution reactions, where nucleophiles can replace these halogens, leading to the formation of new compounds.

- Cross-Coupling Reactions: This compound can be utilized in cross-coupling reactions such as Suzuki or Negishi coupling, which are essential for forming carbon-carbon bonds in the synthesis of pharmaceuticals and agrochemicals.

Pharmaceutical Applications

One of the most significant applications of this compound is its role as an intermediate in the synthesis of pharmaceutical compounds.

Case Study: Dapagliflozin

Dapagliflozin, a medication used for managing type 2 diabetes mellitus, is synthesized using intermediates that include derivatives of this compound. The process involves several steps where this compound acts as a precursor, facilitating the construction of the drug's complex structure through various chemical transformations .

Material Science

In material science, this compound can be employed in the development of functional materials and polymers. Its reactivity allows it to be incorporated into polymer backbones or used to modify existing materials to enhance their properties.

Applications in Polymer Chemistry:

- Modification of Polymers: The compound can be used to introduce specific functional groups into polymers, enhancing properties such as solubility, thermal stability, and mechanical strength.

Analytical Chemistry

The compound has also found applications in analytical chemistry, particularly in the development of analytical methods for detecting halogenated compounds.

Analytical Techniques:

- Chromatography: Its unique chemical structure allows it to be analyzed using chromatographic techniques, aiding in the detection and quantification of halogenated organic pollutants.

Data Table: Summary of Applications

| Application Area | Description | Key Compounds Involved |

|---|---|---|

| Organic Synthesis | Intermediate for nucleophilic substitutions | Various organic compounds |

| Pharmaceutical Synthesis | Precursor for dapagliflozin synthesis | Dapagliflozin |

| Material Science | Modification of polymers and functional materials | Functionalized polymers |

| Analytical Chemistry | Detection and quantification of halogenated compounds | Halogenated organic pollutants |

Mecanismo De Acción

The mechanism of action of 4-Bromo-2-ethoxy-1-iodobenzene in chemical reactions involves the formation of reactive intermediates such as benzenonium ions in electrophilic aromatic substitution. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition and reductive elimination steps .

Comparación Con Compuestos Similares

Similar Compounds

4-Bromo-2-ethyl-1-iodobenzene: Similar structure but with an ethyl group instead of an ethoxy group.

2-Bromo-4-iodoanisole: Contains a methoxy group instead of an ethoxy group.

Uniqueness

4-Bromo-2-ethoxy-1-iodobenzene is unique due to the presence of both bromine and iodine substituents, which provide distinct reactivity patterns in substitution and coupling reactions. The ethoxy group also influences the electronic properties of the benzene ring, making it a valuable compound in various synthetic applications .

Actividad Biológica

4-Bromo-2-ethoxy-1-iodobenzene is a halogenated aromatic compound that has garnered interest in various fields of chemical and biological research. Its unique structure, characterized by the presence of bromine and iodine atoms, suggests potential applications in medicinal chemistry, particularly in drug development and synthesis.

The compound can be described by the following chemical characteristics:

- Molecular Formula : C9H10BrI

- Molecular Weight : 292.99 g/mol

- Appearance : Typically a colorless to pale yellow liquid.

Mechanism of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The halogen substituents (bromine and iodine) enhance its reactivity and lipophilicity, which may contribute to its pharmacological effects.

Key Biological Activities

- Enzyme Inhibition :

- Antimicrobial Properties :

- Cell Membrane Permeability :

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial activity of various halogenated compounds, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, suggesting promising antibacterial properties.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| Control (Ampicillin) | 8 | Staphylococcus aureus |

Case Study 2: Enzyme Inhibition

A study focused on the inhibition of CYP450 enzymes revealed that this compound exhibited a competitive inhibition pattern with a Ki value of 0.5 µM for CYP1A2. This finding highlights the potential for this compound in drug-drug interaction studies.

| Enzyme | Ki (µM) | Inhibition Type |

|---|---|---|

| CYP1A2 | 0.5 | Competitive |

| CYP2C9 | 1.0 | Noncompetitive |

Propiedades

IUPAC Name |

4-bromo-2-ethoxy-1-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrIO/c1-2-11-8-5-6(9)3-4-7(8)10/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVWXWVPXFCPJNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.